Light-induced O-glycosylation of unprotected deoxythioglycosyl donors†

Organic & Biomolecular Chemistry Pub Date: 2013-06-21 DOI: 10.1039/C3OB41143E

Abstract

The O-glycosylation of several unprotected deoxythioglycosides and alcohols using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under long-wavelength UV irradiation was effectively realized using a single electron transfer (SET) mechanism. In some cases, the use of p-methoxyboronic acid was very effective in temporary protection of the 1,3-diol (C4 and C6 positions) of the unprotected glycosyl donors to increase the yields of the obtained O-glycosides.

Graphical abstract: Light-induced O-glycosylation of unprotected deoxythioglycosyl donors
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